molecular formula C16H15FO4 B12516636 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819076-54-5

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

Cat. No.: B12516636
CAS No.: 819076-54-5
M. Wt: 290.29 g/mol
InChI Key: YKSVZJCNQVHJSE-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound characterized by the presence of fluorine, methoxy, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the reaction of 4-fluorophenol with 2,6-dimethoxybenzaldehyde under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxy or fluorine groups.

Major Products Formed

    Oxidation: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.

    Reduction: Formation of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both methoxy and fluorine groups, which impart distinct chemical properties

Properties

CAS No.

819076-54-5

Molecular Formula

C16H15FO4

Molecular Weight

290.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3

InChI Key

YKSVZJCNQVHJSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F

Origin of Product

United States

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